Hexanoic acid, 4-formylphenyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50262-51-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4-formylphenyl) hexanoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-10H,2-5H2,1H3 |
InChI Key |
DBFNEZMYRPLRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Contextualization Within Ester Chemistry and Aromatic Aldehydes
(4-Formylphenyl) Hexanoate (B1226103) is a bifunctional organic compound. It possesses an ester functional group, specifically a phenyl ester, where the phenolic oxygen is acylated by hexanoic acid. Simultaneously, it features an aldehyde group attached to the aromatic ring at the para-position (position 4). This unique combination of functional groups dictates its chemical behavior and potential applications.
Esters are a cornerstone of organic chemistry, known for their roles as fragrances, solvents, and crucial intermediates in the synthesis of more complex molecules. The reactivity of the ester group is well-established, primarily involving nucleophilic acyl substitution.
Aromatic aldehydes, on the other hand, are a class of compounds where an aldehyde group is directly attached to an aromatic ring. tandfonline.comrri.res.in This proximity to the aromatic system influences the reactivity of the aldehyde, making it a versatile building block in organic synthesis. tandfonline.comju.edu.jo Aromatic aldehydes are key precursors for the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and polymers. tandfonline.comrri.res.in They readily undergo reactions such as nucleophilic addition, condensation reactions (like the formation of Schiff bases), and various named reactions like the Wittig, Cannizzaro, and Perkin reactions. bohrium.commdpi.com
The presence of both an ester and an aldehyde group in (4-Formylphenyl) Hexanoate makes it a valuable synthon, offering multiple reaction sites for chemical modification.
Significance in Contemporary Organic Synthesis and Chemical Sciences
The true significance of (4-Formylphenyl) Hexanoate (B1226103) lies in its potential as a precursor for the synthesis of more complex, functional molecules. The aldehyde group, in particular, serves as a reactive handle for constructing larger molecular architectures.
One of the most promising areas of application for compounds like (4-Formylphenyl) Hexanoate is in the field of liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. unt.edu Molecules that exhibit liquid crystalline properties, known as mesogens, often possess a rigid core and flexible terminal chains. The 4-formylphenyl ester structure provides a rigid aromatic core, while the hexanoyl chain acts as a flexible tail.
Research has shown that formylphenyl esters are valuable intermediates in the synthesis of liquid crystalline materials. For instance, di-(p-formylphenyl) α-ω-alkanedicarboxylates have been used to prepare main-chain liquid crystal polymers. tandfonline.comju.edu.jo Similarly, other 4-formylphenyl esters, such as 4-formylphenyl 4-alkoxybenzoates and 4-formylphenyl 4-ferrocenylbenzoate, have been synthesized as key intermediates for liquid crystal materials. bohrium.commdpi.com The aldehyde group in these molecules allows for their reaction with amines to form Schiff bases (imines), a common linking group in liquid crystal structures. bohrium.com
Furthermore, the aldehyde functionality allows for the integration of this molecule into larger, well-defined structures like covalent organic frameworks (COFs). COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage and catalysis. The synthesis of COFs often relies on the reaction of multifunctional building blocks, and aromatic aldehydes are frequently used for this purpose.
Historical Development of Formylphenyl Esters in Research
Classical Esterification Routes for Aromatic Esters
Traditional methods for forming ester linkages remain fundamental in organic synthesis. These approaches are often characterized by their straightforward procedures and reliance on well-established chemical principles.
Investigation of Fischer Esterification Variants
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.compatsnap.comtamu.eduorganic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process typically requires an excess of one reactant or the removal of water to drive the reaction toward the ester product. tamu.eduorganic-chemistry.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
However, the direct esterification of phenols, such as 4-hydroxybenzaldehyde, with carboxylic acids like hexanoic acid under typical Fischer conditions is often inefficient. youtube.comyoutube.com Phenols are less nucleophilic than aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack. youtube.com Consequently, this reaction is often slow and may necessitate harsh conditions or long reaction times to achieve satisfactory yields, making it a less preferred method for preparing phenolic esters. youtube.com
The mechanism of Fischer esterification involves several key steps:
Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.compatsnap.commasterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.compatsnap.com
Proton transfer from the alcohol-derived hydroxyl group to one of the other hydroxyl groups. masterorganicchemistry.commasterorganicchemistry.com
Elimination of water to form a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Table 1: Key Features of Fischer Esterification
| Feature | Description |
| Reactants | Carboxylic acid, Alcohol |
| Catalyst | Strong acid (e.g., H₂SO₄, TsOH) |
| Reaction Type | Equilibrium |
| Byproduct | Water |
| Driving Force | Excess of one reactant or removal of water |
Adaptations of Steglich Esterification for Hindered Esters
The Steglich esterification provides a mild and efficient alternative for the synthesis of esters, particularly for sterically hindered or acid-sensitive substrates. wikipedia.orgorganic-chemistry.orgnih.gov This method utilizes a coupling reagent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.org The reaction is generally conducted at room temperature in aprotic solvents. wikipedia.orgorgsyn.org
The key to the Steglich esterification is the in-situ activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive amide that is then attacked by the alcohol, suppressing side reactions like the formation of N-acylurea. wikipedia.orgorganic-chemistry.org
This method is particularly advantageous for preparing esters from phenols, which are less reactive than aliphatic alcohols. The mild conditions of the Steglich esterification make it suitable for substrates with sensitive functional groups. wikipedia.org A notable byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be removed by filtration. wikipedia.org
Table 2: Components of Steglich Esterification
| Component | Role |
| Carboxylic Acid | Acyl group donor |
| Alcohol/Phenol (B47542) | Nucleophile |
| DCC | Coupling reagent, activates the carboxylic acid |
| DMAP | Nucleophilic catalyst, acyl transfer agent |
| Aprotic Solvent | Reaction medium |
Acylation Reactions Utilizing Carboxylic Acids, Anhydrides, and Acyl Halides
Direct acylation of phenols using more reactive derivatives of carboxylic acids, such as acyl halides and anhydrides, is a common and effective method for synthesizing phenolic esters. youtube.comarkat-usa.org Phenols can react with acyl chlorides, like hexanoyl chloride, to form esters under neutral or slightly basic conditions. youtube.com The high reactivity of acyl chlorides often allows the reaction to proceed at room temperature without the need for a catalyst. youtube.com
Similarly, acid anhydrides, such as hexanoic anhydride (B1165640), can be used to acylate phenols. youtube.comyoutube.com These reactions are typically slower than those with acyl chlorides and may require heating or the presence of a base catalyst like pyridine to proceed efficiently. youtube.com The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and also to neutralize the carboxylic acid byproduct. youtube.com
In some cases, a strong acid can be used to activate the anhydride, making it more susceptible to nucleophilic attack. youtube.com For instance, the synthesis of aspirin (B1665792) involves the acetylation of salicylic (B10762653) acid with acetic anhydride in the presence of an acid catalyst. youtube.com
Table 3: Comparison of Acylating Agents for Phenol Esterification
| Acylating Agent | Reactivity | Typical Conditions | Byproduct |
| Acyl Chloride | High | Room temperature, optional base | HCl |
| Acid Anhydride | Moderate | Heating, optional base or acid catalyst | Carboxylic acid |
| Carboxylic Acid | Low | Strong acid catalyst, harsh conditions | Water |
Advanced Catalytic Approaches in Ester Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic systems that offer new pathways for ester formation, often with improved selectivity and efficiency under milder conditions.
Transition Metal-Catalyzed Esterification (e.g., Cross-Dehydrogenative Coupling)
Transition metal catalysis has emerged as a powerful tool for the formation of C-O bonds in the synthesis of esters and phenols. beilstein-journals.orgnih.gov One such strategy is cross-dehydrogenative coupling (CDC), which involves the formation of a bond between two C-H bonds under oxidative conditions. nih.gov While direct CDC for the esterification of a phenol with a carboxylic acid is still an area of active research, related transition metal-catalyzed coupling reactions provide valuable insights.
For example, copper-catalyzed dehydrogenative cross-coupling reactions have been developed for the synthesis of α-aryl α-amino acid esters from N-arylglycine esters and phenols. nih.gov These reactions typically employ an oxidant, such as di-tert-butyl peroxide (DTBP), to facilitate the coupling process. nih.gov The development of such methodologies highlights the potential for creating new C-O bonds under relatively mild conditions.
Another approach involves the transesterification of aryl esters with phenols, which can be catalyzed by earth-abundant metals. rsc.org These methods often face challenges such as decarbonylation, but advancements have been made to overcome these limitations. rsc.org
Biocatalytic Esterification: Enzyme-Mediated Transformations
Enzymes, particularly lipases, have gained significant attention as catalysts for esterification reactions due to their high selectivity, mild reaction conditions, and environmental compatibility. nih.govnih.gov Lipases can catalyze the synthesis of esters from carboxylic acids and alcohols in both aqueous and non-aqueous media. nih.govnih.gov In a non-aqueous (solvent-free) environment, the equilibrium of the reaction is shifted towards ester synthesis. nih.gov
The biocatalytic synthesis of esters like (4-Formylphenyl) Hexanoate would involve the reaction of hexanoic acid with 4-hydroxybenzaldehyde in the presence of a lipase (B570770), such as the immobilized lipase Novozym® 435. nih.gov The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site, which is then attacked by the alcohol (or phenol) to form the ester. nih.gov
Reaction parameters such as temperature, substrate molar ratio, and enzyme concentration can be optimized to achieve high conversion rates and yields. nih.gov For example, studies on the synthesis of other esters have shown that increasing the temperature can enhance the reaction rate. nih.gov
Table 4: Factors Influencing Biocatalytic Esterification
| Factor | Influence on the Reaction |
| Enzyme Choice | Determines substrate specificity and catalytic activity. |
| Temperature | Affects reaction rate and enzyme stability. |
| Substrate Ratio | Can influence the reaction equilibrium and conversion. |
| Solvent | A solvent-free system often favors ester synthesis. |
| Water Content | A small amount of water is necessary for enzyme activity, but excess water can promote hydrolysis. |
Solid-Supported Catalysis (e.g., Dowex H+/NaI Resin)
Solid-supported catalysis presents a significant advancement in the synthesis of aryl esters, offering easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often enhanced selectivity compared to their homogeneous counterparts. princeton.edu These catalysts can be incorporated into flow reactors and automated processes, which is particularly beneficial when using expensive or labor-intensive catalysts. princeton.edu
One notable system involves the use of ion-exchange resins like Dowex H+ in combination with sodium iodide (NaI). While specific data on the use of Dowex H+/NaI for the synthesis of (4-Formylphenyl) Hexanoate is not prevalent in the provided search results, the principles of solid-supported catalysis are broadly applicable. For instance, alumina (B75360) (Al2O3) can act as a support for various reagents, leading to altered and often more selective reactivity. princeton.edu As an example of a related solid-supported synthesis, aryl zinc bromides can undergo palladium-catalyzed coupling reactions with aryl bromides bound to a polystyrene resin to form biaryl carboxylic esters. capes.gov.br
The use of solid supports can influence the chemical properties of the catalyst and lead to different outcomes compared to unbound reagents. princeton.edu This approach aligns with green chemistry principles by simplifying purification processes and reducing waste.
Green Chemistry Principles in the Synthesis of Aryl Esters
The principles of green chemistry are increasingly guiding the development of new synthetic methods for aryl esters, aiming to reduce the environmental impact of chemical processes. jddhs.comnih.gov
Development of Solvent-Free and Environmentally Benign Methods
A key focus of green chemistry is the reduction or elimination of hazardous solvents. jddhs.com Solvent-free reactions, where reactants are mixed without a solvent medium, are gaining attention for their potential to drastically reduce waste and environmental impact. jddhs.comcmu.edu For example, the synthesis of flavor esters like methyl butyrate (B1204436) and octyl acetate (B1210297) has been successfully demonstrated under solvent-free conditions using immobilized lipase. nih.gov This approach not only minimizes pollution but can also simplify product purification. nih.gov
Mechanochemical methods, such as ball milling, offer another solvent-free alternative for synthesizing various organic compounds, including diacylfuroxans and high-temperature liquid crystals. mdpi.comresearchgate.net These methods are often faster and produce high yields. mdpi.com While direct application to (4-Formylphenyl) Hexanoate is not detailed in the provided results, the success of these techniques with other complex organic molecules suggests their potential applicability.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical process in converting all the atoms of the reactants into the desired product. wikipedia.org A high atom economy indicates minimal byproduct formation, which is a cornerstone of green chemistry. wikipedia.org The Fischer esterification, a common method for producing esters, is favored for its good atom economy as water is the main byproduct. nrochemistry.com
Innovations in Sustainable Catalysis
The development of novel and sustainable catalysts is a major driver of green chemistry. labmanager.com Biocatalysts, such as enzymes, are highly selective and operate under mild conditions, making them an attractive option for ester synthesis. mdpi.comrsc.org For instance, immobilized lipases have been effectively used for the synthesis of various esters, including those from biomass-derived furfuryl alcohol. rsc.orgmdpi.com
In the realm of metallic catalysts, recent innovations include the development of rhodium-ruthenium bimetallic oxide clusters that efficiently catalyze ester production using environmentally benign molecular oxygen as the oxidant. labmanager.com Another approach involves using nickel-based catalysts, which are more cost-effective and environmentally friendly than some noble metal catalysts, for cross-coupling reactions to form aryl compounds. mdpi.com The use of solid supports for these catalysts further enhances their sustainability by enabling easy recovery and reuse. dntb.gov.ua
Strategic Syntheses of Formyl-Substituted Aromatic Esters
The synthesis of formyl-substituted aromatic esters like (4-Formylphenyl) Hexanoate requires careful strategic planning to ensure the desired substitution pattern and functional group tolerance. A practical and efficient method for preparing tris(4-formylphenyl)amine, a related building block, involves a two-flask synthesis from triphenylamine. researchgate.net This method circumvents the deactivation of the intermediate that occurs in a one-flask threefold Vilsmeier-Haack formylation, leading to higher yields. researchgate.net
Palladium-catalyzed reactions are also widely used for the synthesis of aryl esters. For example, α-aryl esters can be synthesized at room temperature by coupling aryl halides with ester enolates using a palladium catalyst. nih.gov Another palladium-catalyzed method utilizes molybdenum hexacarbonyl as a solid source of carbon monoxide for the rapid synthesis of esters from aryl halides. acs.org
The following table outlines a general synthetic approach for a formyl-substituted aromatic ester, drawing on the principles of palladium-catalyzed cross-coupling reactions.
| Step | Reaction | Reagents and Conditions | Key Considerations |
| 1 | Esterification | Hexanoic acid, 4-bromophenol, Acid catalyst | Protection of the aldehyde group may be necessary if starting with 4-hydroxybenzaldehyde. |
| 2 | Formylation (alternative to starting with a formyl-phenol) | Aryl bromide ester, Formylating agent (e.g., Vilsmeier-Haack reagent) | Reaction conditions must be controlled to avoid side reactions. |
| 3 | Palladium-Catalyzed Cross-Coupling | 4-Bromophenyl hexanoate, Formyl source (e.g., using a syngas equivalent) | Choice of ligand is crucial for catalyst activity and selectivity. |
This table represents a generalized synthetic strategy and specific conditions would need to be optimized.
Chemo- and Regioselective Functional Group Interconversions during Synthesis
Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like (4-Formylphenyl) Hexanoate, which contains both an ester and an aldehyde functional group.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of (4-Formylphenyl) Hexanoate, it is crucial to employ methods that selectively form the ester linkage without affecting the aldehyde group, or vice versa. For example, nickel-catalyzed reductions of aryl esters to methyl arenes have been shown to be chemoselective, tolerating other functional groups like benzyl (B1604629) ethers. chemistryviews.org Similarly, nickel-catalyzed cross-coupling reactions can exhibit exclusive chemoselectivity for aryl iodides, allowing for the synthesis of C-aryl halide furanosides that can be further modified. nih.gov
Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of substituted aromatic compounds, directing groups on the aromatic ring play a key role in determining the position of incoming substituents. For highly substituted arynes, the reaction can be fully regioselective, providing access to complex natural product scaffolds and avoiding late-stage functionalization. caltech.edu Ligand control in rhodium-catalyzed arylations of alkynes can also be used to switch the regioselectivity of the reaction. nih.gov
The following table provides examples of selective reactions relevant to the synthesis of substituted aromatic esters:
| Reaction Type | Catalyst/Reagent | Selectivity | Example Application |
| Nickel-Catalyzed Reduction | Ni(cod)2, NHC ligand, TMDSO | Chemoselective reduction of esters | Conversion of aryl esters to methyl arenes, tolerating other functional groups. chemistryviews.org |
| Nickel-Catalyzed Cross-Coupling | Nickel catalyst | Exclusive chemoselectivity for aryl iodides | Synthesis of C-aryl halide furanosides. nih.gov |
| Aryne Reactions | Silyl aryl triflate precursors | Fully regioselective | Synthesis of highly substituted aromatic compounds. caltech.edu |
| Rhodium-Catalyzed Arylation | Rhodium/diene catalyst vs. Rhodium/DM-BINAP | Regiodivergent | Selective α- or β-addition to aryl(alkyl)alkynes. nih.gov |
This table illustrates the types of selective control that can be achieved in organic synthesis.
Reactivity of the Ester Moiety in Aromatic Systems
The ester group in (4-formylphenyl) hexanoate, being attached to an aromatic ring, exhibits reactivity patterns typical of aromatic esters. These include hydrolysis, transesterification, and nucleophilic acyl substitution, each influenced by the electronic properties of the phenyl ring and the nature of the attacking species.
The hydrolysis of formylphenyl esters can be achieved through catalytic methods, including the use of bifunctional peptide catalysts. nii.ac.jp An artificial hydrolytic system utilizing a peptide catalyst containing proline and histidine has been developed for the solvolysis of formylphenyl esters. nii.ac.jp The efficiency of this hydrolysis is dependent on the spatial arrangement of the amino group of proline and the imidazole (B134444) group of histidine within the peptide structure. nii.ac.jp This system shows potential for applications in kinetic resolution. nii.ac.jp
Enzymatic hydrolysis of esters is a common biological process. Natural esterases are capable of hydrolyzing nonactivated alkyl esters. nih.gov Artificial esterases, constructed through molecular imprinting in cross-linked micelles, have also been developed to catalyze ester hydrolysis. nih.gov For the hydrolysis of nonactivated esters like cyclopentyl hexanoate under neutral conditions, these synthetic enzymes require catalytic groups that can generate a strong nucleophile, such as hydroxide, within the active site. nih.gov
Transesterification is a key reaction for converting one ester into another and can be catalyzed by acids, bases, or enzymes. nih.govmasterorganicchemistry.comnih.gov The reaction is reversible, so a large excess of the new alcohol is often used to drive the equilibrium towards the desired product. libretexts.org
Various catalytic systems have been developed for the transesterification of aromatic esters. ingentaconnect.comrsc.org Phosphotungstic acid has been shown to be an effective and reusable catalyst for the transesterification of aryl benzoates, offering an environmentally friendly alternative to traditional acid catalysts. ingentaconnect.com Earth-abundant alkali metal species, such as potassium carbonate, can also catalyze the transesterification of aryl esters with phenols. rsc.org
The mechanism of transesterification can proceed through different pathways depending on the conditions. Under basic conditions, the reaction is typically initiated by the nucleophilic attack of an alkoxide ion on the ester carbonyl. masterorganicchemistry.com In acidic conditions, the carbonyl group is first protonated, activating it towards nucleophilic attack by the alcohol. libretexts.org The reactivity of esters in transesterification can be influenced by the presence of other functional groups. For example, β-keto esters can be selectively transesterified over other types of esters. nih.gov
Table 1: Catalytic Systems for Transesterification of Aromatic Esters
| Catalyst | Substrate Scope | Conditions | Key Features |
|---|---|---|---|
| Phosphotungstic Acid | Aryl benzoates | Environmentally benign | Reusable and recyclable catalyst. ingentaconnect.com |
| Alkali Metal Species (e.g., K2CO3) | (Hetero)aryl esters with phenols | Heterogeneous, 120 °C | Environmentally friendly and practical. rsc.org |
| Sodium bis(ethylenedioxy)borate | Aliphatic and aromatic esters | Microwave or ultrasonication | Mild base, rapid reaction. asianpubs.org |
| Arylboronic Acids (e.g., 3-nitrobenzeneboronic acid) | β-keto esters with various alcohols | 2.5 mol% catalyst loading | Good to excellent yields. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Alcohols with methyl formate | Low catalyst loadings | Insensitive to common protecting groups. organic-chemistry.org |
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including aromatic esters. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl. khanacademy.org The reactivity of the carboxylic acid derivative is a key factor in these reactions, with acid halides being the most reactive, followed by anhydrides, esters, and then amides. byjus.comyoutube.com
This reactivity trend is influenced by the ability of the leaving group to depart and the electronic effects of the substituents. libretexts.orgbyjus.com More reactive derivatives can generally be converted into less reactive ones. libretexts.orgchadsprep.com For instance, an acid chloride can be readily converted to an ester, but the reverse reaction is not typically feasible under standard conditions. libretexts.org
The reaction can be catalyzed by either acid or base. youtube.com The acid halides and acid anhydrides are often reactive enough to react with neutral nucleophiles without a catalyst. youtube.com However, less reactive esters and amides usually require catalysis. youtube.com
Reactivity of the Aldehyde Moiety in the 4-Formylphenyl Ester
The aldehyde group in (4-formylphenyl) hexanoate provides a second site for chemical modification, independent of the ester functionality. This allows for selective transformations such as oxidation to a carboxylic acid or reduction to an alcohol.
The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ester group. A variety of oxidizing agents can be employed for this transformation. acs.orgresearchgate.netorganic-chemistry.org An eco-friendly method utilizes Oxone in water or a water-ethanol mixture, which allows for easy isolation of the carboxylic acid product. acs.org Hydrogen peroxide in a basic aqueous system has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net
Biocatalytic methods also exist for the oxidation of aromatic aldehydes. Burkholderia cepacia TM1 can be used for the continuous oxidation of aromatic aldehydes to their corresponding carboxylic acids with high molar yields. nih.gov Other methods include the use of potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 & H2SO4) for the oxidation of primary alcohols, which are structurally related to the product of aldehyde reduction. libretexts.org
Table 2: Reagents for the Oxidation of Aromatic Aldehydes to Carboxylic Acids
| Reagent/Catalyst | Conditions | Key Features |
|---|---|---|
| Oxone | Water or water-ethanol mixture | Eco-friendly, easy product isolation. acs.org |
| Hydrogen Peroxide/KOH | Methanol, aqueous basic system | Efficient for electron-rich aldehydes. researchgate.net |
| Burkholderia cepacia TM1 | Cell-holding reactor, phosphate (B84403) buffer (pH 7.2) | Continuous process, high molar yield. nih.gov |
| Peroxomonosulphate (PMS) | Aqueous acetic acid, HClO4 | Proceeds via hydride and aryl migration pathways. rsc.org |
| OsO4/Oxone | Catalytic | Alternative to ozonolysis for olefin cleavage to acids. organic-chemistry.org |
The aldehyde group can be selectively reduced to a primary alcohol. nih.govwikipedia.org This transformation can be achieved using various reducing agents, with the choice of reagent determining the selectivity. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is commonly used for the reduction of aldehydes and ketones. wikipedia.orgyoutube.com It is often selective for these functional groups in the presence of less reactive groups like esters. wikipedia.org
For more powerful reductions, lithium aluminum hydride (LiAlH4) can be used. youtube.com However, LiAlH4 is less selective and will typically reduce both the aldehyde and the ester functionalities. youtube.com Enzymatic reductions offer a highly selective and environmentally friendly alternative. nih.govresearchgate.net For example, E. coli JM109 whole cells can be used as a biocatalyst for the selective reduction of various aldehydes to their corresponding alcohols. nih.govresearchgate.net
Table 3: Reagents for the Selective Reduction of Aldehydes
| Reagent/Catalyst | Selectivity | Conditions | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH4) | Aldehydes and ketones over esters | Protic solvents (e.g., ethanol, water) | Mild and easy to handle. wikipedia.orgorientjchem.org |
| E. coli JM109 | Aldehydes | Whole cell biocatalyst | High chemoselectivity, eco-friendly. nih.govresearchgate.net |
| Dual Cobalt–Copper System | Aromatic ketones and aldehydes | Light-driven, aqueous media | Unique selectivity for aromatic vs. aliphatic aldehydes. rsc.org |
| NaBH4/Na2C2O4 | Aldehydes in the presence of ketones | Water | Green solvent, high yields. orientjchem.org |
Advanced Spectroscopic and Chromatographic Characterization of 4 Formylphenyl Hexanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of (4-Formylphenyl) Hexanoate (B1226103) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
While specific experimental spectra for (4-Formylphenyl) Hexanoate are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on established chemical shift principles and data from analogous structures, such as alkyl hexanoates and substituted benzaldehydes.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aliphatic hexanoate chain and the aromatic phenyl group. The aromatic protons are anticipated to present as an AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring, appearing as two doublets. The aldehyde proton will be a highly deshielded singlet.
Predicted ¹³C NMR Spectrum: The carbon spectrum will feature signals for the carbonyl carbon of the ester, the aldehyde carbon, the aromatic carbons, and the six distinct carbons of the hexanoate chain. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.
Table 1: Predicted ¹H and ¹³C NMR Data for (4-Formylphenyl) Hexanoate in CDCl₃ This table presents predicted data based on standard chemical shift increments and analysis of similar compounds.
| ¹H NMR Data | ¹³C NMR Data | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-10 (CHO) | 9.95 | s | C-7 (C=O, ester) | 171.8 |
| H-2, H-6 | 7.90 | d | C-10 (CHO) | 190.8 |
| H-3, H-5 | 7.25 | d | C-1 | 155.5 |
| H-2' (α-CH₂) | 2.55 | t | C-4 | 134.2 |
| H-3' (β-CH₂) | 1.75 | p | C-2, C-6 | 131.0 |
| H-4', H-5' (γ, δ-CH₂) | 1.38 | m | C-3, C-5 | 122.0 |
| H-6' (ω-CH₃) | 0.92 | t | C-2' | 34.5 |
| C-3' | 24.6 | |||
| C-4' | 31.3 | |||
| C-5' | 22.4 | |||
| C-6' | 13.9 |
Abbreviations: s = singlet, d = doublet, t = triplet, p = pentet, m = multiplet.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons in the hexanoate alkyl chain (H-2'↔H-3', H-3'↔H-4', etc.) and between the ortho (H-2/H-6) and meta (H-3/H-5) protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the aliphatic proton signals to their corresponding carbon signals (e.g., H-2' to C-2', H-6' to C-6') and the aromatic protons to their respective carbons (H-2/6 to C-2/6, H-3/5 to C-3/5).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing long-range (2-3 bond) connectivity between atoms, linking the separate structural fragments. The most informative correlations would be from the ester carbonyl carbon (C-7) to the aromatic protons (H-2/H-6) and the α-methylene protons (H-2'), confirming the ester linkage. Additionally, correlations from the aldehyde proton (H-10) to the aromatic carbons C-3/C-5 and C-4 would verify its position.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of (4-Formylphenyl) Hexanoate and for obtaining structural information through analysis of its fragmentation patterns.
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of (4-Formylphenyl) Hexanoate.
GC-MS: Given its likely volatility, the compound can be analyzed using GC-MS. A typical method would involve a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with a programmed temperature ramp. Electron Ionization (EI) at a standard energy of 70 eV would be used to generate reproducible mass spectra and fragmentation patterns. whitman.edu
LC-MS: LC-MS offers a versatile alternative, particularly for analyzing the compound within complex mixtures without derivatization. mdpi.com A reversed-phase separation on a C18 or phenyl-hexyl column with a gradient elution using water and acetonitrile (B52724) (often containing 0.1% formic acid to promote protonation) is a common approach. nih.govprotocols.io Electrospray ionization (ESI) in positive ion mode would generate the protonated molecule [M+H]⁺ for mass analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy. For (4-Formylphenyl) Hexanoate (C₁₃H₁₆O₃), the predicted monoisotopic mass of the neutral molecule is 220.10994 Da. uni.lu HRMS would measure the mass of the molecular ion (e.g., the protonated molecule [M+H]⁺ with a predicted m/z of 221.11722) to within a few parts per million (ppm). uni.luresearchgate.net This precise mass measurement provides strong evidence for the chemical formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, fragmenting it, and analyzing the resulting product ions to deduce the molecule's structure. wikipedia.org For the protonated molecule of (4-Formylphenyl) Hexanoate ([M+H]⁺, m/z 221.1), several key fragmentation pathways can be predicted based on the known fragmentation rules for aromatic esters. whitman.eduwikipedia.orgyoutube.com
The primary fragmentation would likely involve the ester linkage. A prominent pathway is the formation of the hexanoyl acylium ion via cleavage of the ester C-O bond. Another significant fragmentation would be the neutral loss of the hexanoic acid moiety. Subsequent fragmentations of these primary ions would provide further structural detail.
Table 2: Predicted MS/MS Fragmentation of (4-Formylphenyl) Hexanoate ([M+H]⁺) This table presents predicted data based on established fragmentation mechanisms for aromatic esters.
| Predicted m/z | Proposed Formula of Fragment | Proposed Structure / Origin |
| 221.1 | [C₁₃H₁₇O₃]⁺ | Protonated Molecule [M+H]⁺ |
| 122.0 | [C₇H₆O₂] | Neutral loss of hexene (C₆H₁₀) via McLafferty rearrangement |
| 121.0 | [C₇H₅O₂]⁺ | Ion resulting from the neutral loss of hexanoic acid (C₆H₁₂O₂) |
| 99.1 | [C₆H₁₁O]⁺ | Hexanoyl acylium ion; cleavage of the ArO-C(O) bond |
| 93.0 | [C₆H₅O]⁺ | Loss of CO from the m/z 121 fragment |
| 71.1 | [C₄H₇O]⁺ | Loss of ethene (C₂H₄) from the m/z 99 acylium ion |
| 43.0 | [C₂H₃O]⁺ | Loss of CO from the m/z 71 fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Formylphenyl) Hexanoate is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. The key functional groups are the ester, the aromatic aldehyde, and the alkyl chain.
The presence of the carbonyl (C=O) groups from both the ester and the aldehyde results in strong absorption bands in the region of 1670-1780 cm⁻¹. libretexts.org The C=O stretching vibration of the ester typically appears around 1735-1750 cm⁻¹, while the aldehyde C=O stretch is found at a slightly lower wavenumber, generally between 1690-1740 cm⁻¹. The aromatic nature of the aldehyde can shift this peak. Additionally, the C-O stretching of the ester group will produce a band in the 1000-1300 cm⁻¹ region. lumenlearning.com
The aldehyde is further confirmed by the presence of C-H stretching vibrations of the aldehyde proton (CHO), which typically appear as two weak bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) and C-C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 675-900 cm⁻¹ range. lumenlearning.com Finally, the hexanoate chain will show characteristic C-H stretching absorptions for alkanes in the 2850-3000 cm⁻¹ range. vscht.cz
Table 1: Characteristic Infrared (IR) Absorption Frequencies for (4-Formylphenyl) Hexanoate
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Aromatic Aldehyde | C=O Stretch | 1690 - 1715 |
| C-H Stretch | 2810 - 2850 and 2700 - 2750 | |
| Ester | C=O Stretch | 1735 - 1750 |
| C-O Stretch | 1000 - 1300 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch (in-ring) | 1400 - 1600 | |
| C-H Bend (out-of-plane) | 675 - 900 | |
| Alkyl Chain | C-H Stretch | 2850 - 3000 |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating (4-Formylphenyl) Hexanoate from impurities and analyzing it in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.
HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like (4-Formylphenyl) Hexanoate. Method development typically involves optimizing the stationary phase, mobile phase, and detector.
For separating aromatic esters, reversed-phase HPLC is a common choice. A C8 or C18 column provides a nonpolar stationary phase that separates compounds based on their hydrophobicity.
The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov An isocratic elution with a constant mobile phase composition can be used, or a gradient elution, where the solvent composition is changed over time, can be employed to achieve better separation of complex mixtures. researchgate.net
Detection of (4-Formylphenyl) Hexanoate is readily achieved using a UV detector, as the aromatic ring and carbonyl groups are strong chromophores. The detection wavelength can be set around 254 nm or 258 nm to maximize sensitivity. nih.gov For more complex analyses, a diode array detector (DAD) can provide spectral information, aiding in peak identification. americanpharmaceuticalreview.com In some cases, methods using a refractive index detector (RID) have been developed for the analysis of aromatic hydrocarbons and fatty acid methyl esters, which could be adapted. nih.govtandfonline.com
Table 2: Typical HPLC Parameters for Analysis of Aromatic Esters
| Parameter | Typical Conditions |
| Column | Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture nih.gov |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min nih.gov |
| Detector | UV-Vis (e.g., at 258 nm) or DAD nih.govamericanpharmaceuticalreview.com |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Direct analysis of (4-Formylphenyl) Hexanoate by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is often necessary to convert it into a more volatile and thermally stable compound. libretexts.orgyoutube.com
The aldehyde group is a primary target for derivatization. It can be converted to an oxime or a hydrazone. Another common approach for both the aldehyde and the ester is reduction to the corresponding alcohol, followed by silylation to form a trimethylsilyl (B98337) (TMS) ether. youtube.com These derivatives are more volatile and exhibit better chromatographic behavior.
For the GC analysis of these volatile derivatives, a nonpolar or moderately polar capillary column, such as one coated with a polysiloxane (e.g., DB-5 or HP-5), is typically used. The separation is achieved by programming the column temperature to increase over the course of the analysis. A flame ionization detector (FID) is a common choice for detection due to its general response to organic compounds. For structural confirmation, a mass spectrometer (MS) detector is invaluable, providing both retention time and mass spectral data. notulaebotanicae.ronih.gov
(4-Formylphenyl) Hexanoate itself is an achiral molecule. However, it can be derivatized to create chiral centers, allowing for enantiomeric separation using chiral chromatography. This is particularly relevant if the compound is used in reactions that could produce chiral products.
A common strategy involves reacting the aldehyde group with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. libretexts.orglibretexts.org Alternatively, the aldehyde can be reduced to an alcohol, which is then esterified with a chiral acid to form diastereomeric esters. jackwestin.com
For direct separation of enantiomers, chiral stationary phases (CSPs) are used in both HPLC and GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for the separation of a broad range of chiral compounds, including aromatic esters and their derivatives. researchgate.net In GC, cyclodextrin-based CSPs are common for separating volatile enantiomers. nih.gov The choice of the chiral selector and the mobile phase or temperature program is critical for achieving successful enantiomeric resolution. researchgate.net
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a key strategy to improve the analytical characteristics of (4-Formylphenyl) Hexanoate for both GC and HPLC analysis. libretexts.orgnih.gov
For GC analysis, the primary goals of derivatization are to increase volatility and thermal stability. youtube.com Common derivatization reactions include:
Silylation: The aldehyde can be reduced to an alcohol and then reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile trimethylsilyl ether. youtube.com
Acylation: The reduced alcohol can be acylated to form a more stable ester.
Oximation: The aldehyde group can react with hydroxylamine (B1172632) to form an oxime, which is more stable for GC analysis.
For HPLC analysis, derivatization is often employed to enhance detection sensitivity, especially when analyzing trace amounts. This typically involves attaching a "tag" to the molecule that has strong UV absorbance or fluorescence. libretexts.org The aldehyde group is a convenient handle for such derivatization. For instance, it can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a brightly colored hydrazone that can be detected at visible wavelengths with high sensitivity. nih.gov Another approach is to use a fluorescent tagging agent to allow for highly sensitive fluorescence detection.
Derivatization can also be used to introduce a site that is readily ionizable for mass spectrometry (MS) detection, thereby improving the sensitivity of LC-MS or GC-MS methods. nih.gov For example, derivatization of the aldehyde with D-cysteine can form a thiazolidine-4-carboxylic acid derivative that is suitable for LC-MS/MS analysis. nih.gov
Table 3: Common Derivatization Strategies
| Analytical Technique | Purpose | Functional Group Targeted | Derivatization Reaction | Resulting Derivative |
| GC | Increase Volatility & Stability | Aldehyde (after reduction) | Silylation | Trimethylsilyl (TMS) Ether |
| GC | Increase Volatility & Stability | Aldehyde | Oximation | Oxime |
| HPLC | Enhance UV/Vis Detection | Aldehyde | Hydrazone Formation | Dinitrophenylhydrazone |
| HPLC-Fluorescence | Enhance Fluorescence Detection | Aldehyde | Fluorescent Tagging | Fluorescently Labeled Derivative |
| LC-MS/GC-MS | Improve Ionization | Aldehyde | Reaction with specific reagents | Readily Ionizable Derivative |
Computational Chemistry and Theoretical Studies on 4 Formylphenyl Hexanoate
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to determining the three-dimensional structure and energetic profile of a molecule. unipd.it Methods like Density Functional Theory (DFT) are commonly employed to predict equilibrium geometries, bond lengths, bond angles, and thermodynamic stability. For (4-Formylphenyl) Hexanoate (B1226103), these calculations would reveal the precise spatial arrangement of its hexanoate chain relative to the 4-formylphenyl ester group.
Table 1: Predicted Geometrical Parameters for (4-Formylphenyl) Hexanoate (Illustrative) This table presents illustrative data typical of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). The values are not from a published study.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C=O (ester) | 1.21 Å |
| C-O (ester) | 1.36 Å | |
| C=O (aldehyde) | 1.22 Å | |
| C-C (aromatic) | 1.40 Å (avg.) | |
| Bond Angles | O=C-O (ester) | 123.5° |
| C-O-C (ester) | 118.0° | |
| C-C=O (aldehyde) | 124.0° |
Table 2: Calculated Energetic Properties for (4-Formylphenyl) Hexanoate (Illustrative) This table shows examples of energetic data derived from quantum chemical calculations. The values are for illustrative purposes.
| Property | Predicted Value | Unit |
| Energy of HOMO | -6.5 | eV |
| Energy of LUMO | -2.1 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Dipole Moment | 2.8 | Debye |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms. It allows chemists to map potential energy surfaces, identify transition states, and calculate activation energies, thereby elucidating the most probable pathway for a chemical transformation. For (4-Formylphenyl) Hexanoate, this could involve studying its synthesis (e.g., esterification of 4-hydroxybenzaldehyde (B117250) with hexanoyl chloride) or its reactions, such as the reduction of the aldehyde group or hydrolysis of the ester linkage.
By modeling the interaction of reactants and tracking the geometric and energetic changes as they approach a transition state and form products, researchers can gain a step-by-step understanding of the reaction. This approach can distinguish between competing mechanisms and explain observed product distributions without the need for complex and resource-intensive experiments.
Theoretical Structure-Reactivity Relationships and Predictive Modeling
The data generated from quantum chemical calculations can be used to establish relationships between a molecule's structure and its reactivity. For (4-Formylphenyl) Hexanoate, descriptors such as the distribution of electrostatic potential (ESP), Mulliken atomic charges, and frontier molecular orbital (HOMO/LUMO) shapes are particularly insightful. mdpi.comsemanticscholar.org
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (4-Formylphenyl) Hexanoate, the oxygen atoms of the ester and aldehyde groups would be expected to be electron-rich, while the carbonyl carbons and the aldehyde proton would be electron-poor, indicating likely sites for chemical attack.
Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO indicates regions likely to donate electrons in a reaction, while the LUMO shows regions likely to accept electrons. The energy gap between them is an indicator of the molecule's kinetic stability.
These theoretical descriptors can be used to build predictive models for how (4-Formylphenyl) Hexanoate and its derivatives might behave in various chemical environments or interact with biological targets.
Conformational Analysis of (4-Formylphenyl) Hexanoate and Its Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com The flexibility of the hexanoate chain and the rotation around the ester linkage in (4-Formylphenyl) Hexanoate give rise to numerous possible conformers, each with a distinct energy level. ethz.ch An accurate description of this conformational landscape is a prerequisite for understanding its properties and interactions. mdpi.com
Advanced Applications in Materials Science and Specialized Organic Synthesis
Role in Polymer Chemistry and Novel Materials Development
The distinct chemical functionalities of (4-formylphenyl) hexanoate (B1226103) provide a platform for the development of novel polymers and advanced materials. The interplay between its aromatic core, reactive aldehyde, and aliphatic chain allows for the targeted design of materials with specific physical and chemical properties.
Liquid Crystalline Materials and Mesomorphic Behavior
While direct experimental studies confirming the liquid crystalline (LC) nature of Hexanoic acid, 4-formylphenyl ester are not extensively documented in public literature, its molecular structure possesses the quintessential features of a calamitic, or rod-shaped, mesogen. tcichemicals.com Thermotropic liquid crystals typically consist of a rigid core and a flexible terminal chain. tcichemicals.com In this molecule, the phenyl ring acts as the rigid core, while the hexanoate chain provides the requisite flexibility.
Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. nih.gov The synthesis of COFs relies on the use of multifunctional building blocks to enable the formation of an extended, periodic network. mdpi.com Aldehyde groups are frequently employed in COF synthesis to form robust imine, azine, or β-ketoenamine linkages through reversible condensation reactions. mdpi.com
As a monofunctional aldehyde, this compound is not a suitable primary building block for constructing a 2D or 3D COF network, which requires monomers with at least two reactive sites to achieve polymerization. However, monofunctional molecules play a crucial role as modulators in COF synthesis. Analogous compounds, such as 4-formylphenylboronic acid, have been used as "capping" or truncating agents. researchgate.net These agents can control the growth of the framework, limit particle size, and functionalize the pore surfaces of the resulting material. researchgate.net In this context, (4-formylphenyl) hexanoate could potentially be employed to introduce terminal hexanoate chains into a COF structure. This functionalization could modify the surface properties of the pores, for example, by increasing their hydrophobicity, which could be advantageous for specific applications in gas storage or selective adsorption.
Applications in Optoelectronic and Photochemical Systems
The application of organic molecules in optoelectronics often relies on extended π-conjugated systems that facilitate charge transport and light emission. mdpi.com While (4-formylphenyl) hexanoate itself has a limited π-system, its true value lies in its capacity as a precursor for more complex, photoactive molecules. The formyl group is a versatile chemical handle that can be readily transformed to extend the electronic conjugation.
Through reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions, the aldehyde can be converted into a carbon-carbon double bond, linking the phenyl ring to other aromatic or electron-rich systems. This strategy allows for the synthesis of stilbene-like structures or other conjugated oligomers with tailored absorption and emission properties. The hexanoate group serves a dual purpose in such systems: it ensures good solubility in organic solvents, which is critical for solution-based processing and fabrication of thin-film devices, and it can be used to fine-tune the solid-state packing of the molecules, which in turn influences the bulk optoelectronic properties. The ability to build upon the 4-formylphenyl ester core opens pathways to novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photochemical sensors. mdpi.com
(4-Formylphenyl) Hexanoate as a Key Building Block in Complex Molecule Synthesis
The presence of two chemically distinct functional groups—an aldehyde and an ester—positions (4-formylphenyl) hexanoate as a valuable building block for the multistep synthesis of advanced organic compounds.
Intermediate in Synthetic Pathways for Advanced Organic Compounds
The utility of (4-formylphenyl) hexanoate as a synthetic intermediate stems from the differential reactivity of its functional groups. The aldehyde is a highly reactive electrophile, susceptible to nucleophilic attack, oxidation, and reduction, while the phenyl ester is comparatively robust. This reactivity difference allows for selective modification of the aldehyde group while the ester remains intact.
For instance, the aldehyde can be converted into a variety of other functional groups:
Oxidation: Forms a carboxylic acid (4-carboxyphenyl hexanoate).
Reduction: Yields a primary alcohol (4-(hydroxymethyl)phenyl hexanoate).
Reductive Amination: Produces a secondary or tertiary amine.
Wittig Reaction: Creates an alkene.
Imine Formation: Reacts with primary amines to form Schiff bases.
Following the transformation of the aldehyde, the ester group can then be cleaved, typically by hydrolysis under basic conditions, to unmask a phenolic hydroxyl group. This phenol (B47542) can then participate in a second set of reactions, such as etherification or esterification. This stepwise reactivity makes the compound a useful linker or scaffold in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular targets.
Design of Functional Molecules with Integrated Aldehyde and Ester Moieties
The deliberate integration of an aldehyde and an ester within the same molecule allows for the design of functional systems where each group performs a specific role. This concept of "functional group orthogonality" is a cornerstone of modern synthetic strategy.
| Functional Group | Primary Reactivity | Potential Synthetic Role |
| Aldehyde (-CHO) | Electrophilic addition, condensation | Covalent attachment to surfaces/polymers, formation of C=C bonds, conversion to other functional groups. |
| Ester (-OOC(CH₂)₄CH₃) | Hydrolysis, transesterification | Protecting group for phenol, solubility modifier, hydrophobic tail in amphiphiles. |
This integrated design allows for the creation of molecules with tailored properties. For example, the aldehyde can be used to anchor the molecule to a substrate, while the hexanoate chain acts as a flexible, hydrophobic tail, a design useful for creating self-assembled monolayers or modifying surface properties. In another approach, the ester can serve as a lipophilic component in a drug candidate, while the aldehyde provides a reactive site for conjugation to a targeting moiety or a fluorescent tag. This bifunctionality provides a powerful platform for developing molecules where different parts of the structure have distinct and independent functions.
Utilization in Multi-component Reactions and Cascade Processes
The bifunctional nature of this compound, possessing both a reactive aldehyde group and a labile ester functionality, positions it as a versatile substrate for advanced organic syntheses, particularly in the realm of multi-component reactions (MCRs) and cascade processes. These methodologies are central to modern synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single, efficient operation. The aldehyde moiety serves as a key electrophilic component, readily participating in the formation of new carbon-carbon and carbon-heteroatom bonds, which is the initiating step for many named MCRs.
Potential Role in Passerini and Ugi Reactions
The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that allow for the rapid assembly of peptide-like structures and other complex amides. wikipedia.orgwikipedia.org In these reactions, an aldehyde is a critical electrophilic partner.
In a hypothetical Passerini three-component reaction (P-3CR) , this compound would serve as the aldehyde component, reacting with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is typically performed in aprotic solvents at room temperature and proceeds through a proposed cyclic transition state. organic-chemistry.org The resulting product would incorporate the hexanoate ester, offering a site for subsequent chemical modification.
Illustrative Passerini Reaction
| Reactant | Role | Exemplar | Potential Product |
|---|---|---|---|
| This compound | Aldehyde Component | - | α-(Acetyloxy)-N-cyclohexyl-4-(hexanoyloxy)benzeneacetamide |
| Acetic Acid | Carboxylic Acid Component | - | |
| Cyclohexyl isocyanide | Isocyanide Component | - |
Similarly, in the Ugi four-component reaction (U-4CR) , this compound could function as the carbonyl component, reacting with an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The Ugi reaction is highly valued for its ability to generate significant molecular complexity in a single step. nih.gov
Illustrative Ugi Reaction
| Reactant | Role | Exemplar | Potential Product |
|---|---|---|---|
| This compound | Aldehyde Component | - | 2-(4-(Hexanoyloxy)phenyl)-2-(methylamino)-N-cyclohexyl-2-phenylacetamide |
| Methylamine | Amine Component | - | |
| Benzoic Acid | Carboxylic Acid Component | - | |
| Cyclohexyl isocyanide | Isocyanide Component | - |
Application in Dihydropyrimidine and Dihydropyridine (B1217469) Synthesis
The synthesis of heterocyclic compounds is another area where this compound can be a valuable building block. The Biginelli and Hantzsch reactions are classic MCRs that utilize aldehydes for the preparation of dihydropyrimidines and dihydropyridines, respectively, which are important pharmacophores. wikipedia.orgwikipedia.org
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis. wikipedia.orgtaylorandfrancis.com Employing this compound as the aldehyde component would lead to the formation of a dihydropyrimidinone bearing a 4-(hexanoyloxy)phenyl substituent at the 4-position of the heterocyclic ring. nih.govnih.gov
Illustrative Biginelli Reaction
| Reactant | Role | Exemplar | Potential Product |
|---|---|---|---|
| This compound | Aldehyde Component | - | 4-(4-(Hexanoyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Ethyl acetoacetate (B1235776) | β-Ketoester Component | - | |
| Urea | Urea Component | - |
In a similar fashion, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgnih.gov The use of this compound would yield a 1,4-dihydropyridine (B1200194) with the functionalized phenyl group at the 4-position. um.edu.mtrsc.org Such structures are related to a class of calcium channel blockers. wikipedia.org
Illustrative Hantzsch Dihydropyridine Synthesis
| Reactant | Role | Exemplar | Potential Product |
|---|---|---|---|
| This compound | Aldehyde Component | - | Diethyl 4-(4-(hexanoyloxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Ethyl acetoacetate (2 equiv.) | β-Ketoester Component | - | |
| Ammonium acetate | Nitrogen Source | - |
Potential in Cascade Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The structure of this compound is well-suited for initiating such sequences.
A plausible cascade could be initiated by a Knoevenagel condensation of the aldehyde group with an active methylene (B1212753) compound, such as malononitrile. This would form a reactive α,β-unsaturated system. If the active methylene compound also contains a nucleophilic group, this could trigger a subsequent intramolecular cyclization onto the ester carbonyl, potentially after its activation or modification. Alternatively, the hexanoate ester itself could be hydrolyzed in situ to a phenol, which could then participate in a subsequent cyclization step, for example, an intramolecular etherification, leading to complex heterocyclic systems.
Q & A
Q. What are the established synthetic routes for producing hexanoic acid esters, and how can they be adapted for 4-formylphenyl ester derivatives?
Methodological Answer: The malonic ester synthesis is a foundational method for generating hexanoic acid derivatives. By substituting the alkyl halide or carbonyl component with a 4-formylphenyl group, the esterification reaction can be tailored. For example, coupling malonic ester with 4-formylphenol derivatives under acidic or basic catalysis may yield the target compound . Enzymatic pathways (e.g., fatty acid O-methyltransferases or alcohol O-acetyltransferases) also offer a bio-catalytic route, as demonstrated for structurally similar esters like hexanoic acid hexyl ester .
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for quantifying hexanoic acid, 4-formylphenyl ester in complex matrices?
Methodological Answer: Use polar capillary columns (e.g., DB-WAX) to resolve esters from co-eluting compounds. Calibrate with internal standards such as deuterated hexanoic acid esters to account for matrix effects. For volatile analysis, headspace solid-phase microextraction (HS-SPME) at 90°C for 10 minutes effectively isolates esters from biological or fermentation samples, as validated in studies of cassia leaf residue . Confirm retention indices (RI) against databases like NIST Chemistry WebBook to ensure specificity .
Q. What microbial systems have been reported to biosynthesize hexanoic acid esters, and how can fermentation conditions be simulated for scale-up?
Methodological Answer: Simulated fermentation using Lactobacillus and Saccharomyces species enhances ester production via esterification of fatty acids and alcohols. For example, in Baijiu fermentation, microbial consortia increased hexanoic acid ethyl ester yields by 6–8% under controlled starch saccharification and pH (4.5–5.5) . Optimize carbon sources (e.g., glucose) and aeration rates to mimic industrial-scale conditions while tracking ester formation via GC-O (olfactometry) .
Advanced Research Questions
Q. How do competing enzymatic hydrolysis and esterification kinetics influence the stability of this compound in aqueous systems?
Methodological Answer: Monitor ester degradation using HPLC with UV detection (λ = 254 nm) to track hydrolysis products (e.g., 4-formylphenol and hexanoic acid). Kinetic studies with esterase inhibitors (e.g., PMSF) can isolate enzymatic vs. non-enzymatic pathways. For instance, Em-OAH whole cells hydrolyzed hexanoic acid esters into free acids, indicating esterase activity dominates over hydration pathways . Adjust buffer pH (6.0–7.5) and temperature (25–37°C) to modulate reaction rates.
Q. What contradictory data exist in the literature regarding the flavor contribution of hexanoic acid esters, and how can sensory analysis resolve these discrepancies?
Methodological Answer: GC-O studies identify esters as key flavor contributors (e.g., "fermented" notes in jujube brandy ), but conflicting reports attribute these aromas to synergistic effects with aldehydes. Use recombination-omission tests: systematically exclude esters from synthetic flavor blends and assess sensory panel responses. Quantify odor activity values (OAVs) to distinguish dominant compounds from background contributors.
Q. How can isotopic labeling (e.g., ¹³C) elucidate the metabolic fate of this compound in plant-microbe interactions?
Methodological Answer: Synthesize ¹³C-labeled ester via malonic ester synthesis using ¹³C-enriched carbonyl precursors. Apply tracer studies to rhizosphere models, tracking incorporation into microbial biomass (via NMR or LC-MS) or CO₂ respiration (isotope-ratio mass spectrometry). Compare degradation rates in sterile vs. colonized soil to partition abiotic vs. biotic pathways.
Q. What computational models predict the surface tension and partitioning behavior of hexanoic acid esters in biphasic systems?
Methodological Answer: Apply the Othmer equation or group contribution methods (e.g., UNIFAC) to estimate surface tension based on molecular volume and polarity. Validate predictions against experimental data for analogous esters (e.g., hexyl hexanoate: surface tension = 28.5 mN/m at 25°C ). Use molecular dynamics simulations to model ester interactions at oil-water interfaces, focusing on the 4-formylphenyl group’s dipole effects.
Data Contradiction Analysis
Q. Why do GC-MS retention indices for hexanoic acid esters vary across studies, and how can standardization improve reproducibility?
Methodological Answer: Discrepancies arise from column phase differences (polar vs. non-polar) and temperature gradients. Standardize using reference compounds (e.g., n-alkanes) to calculate linear retention indices (LRI). Cross-validate with NIST databases, which report hexanoic acid ethyl ester at RI = 1010 on DB-5 columns . Collaborative inter-laboratory studies using shared protocols (e.g., ISO 11035) can reduce variability.
Q. How do conflicting reports on ester stability in fermentation systems reflect methodological differences in sampling or microbial diversity?
Methodological Answer: Sampling timepoints (early vs. late fermentation) dramatically affect ester concentrations due to microbial succession. For example, Lactobacillus dominates early stages, producing acids, while Saccharomyces later esterifies them . Use metagenomic profiling (16S rRNA sequencing) alongside time-resolved metabolomics to correlate microbial shifts with ester dynamics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
